![molecular formula C12H15ClINO2 B1388207 (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217613-78-9](/img/structure/B1388207.png)
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-IBPA-HCl, is an organic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different forms that are mirror images of each other, and is commonly used in enantiomeric separations. This compound has been used in a wide range of applications, from drug development to analytical chemistry, due to its unique properties.
Scientific Research Applications
(S)-IBPA-HCl is used in a variety of scientific research applications. It is commonly used in enantiomeric separations, as the two forms of the compound are mirror images of each other. It is also used in drug development, as it can be used to study the effects of chiral compounds on biological systems. Additionally, it is used in analytical chemistry, as it can be used to detect and quantify other compounds in a sample.
Mechanism of Action
(S)-IBPA-HCl acts as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and when inhibited, can lead to increased levels of acetylcholine in the body. This can lead to a variety of physiological effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
When (S)-IBPA-HCl is administered, it can lead to a variety of biochemical and physiological effects. It can lead to increased acetylcholine levels in the body, which can lead to increased alertness, improved memory, and increased cognitive function. Additionally, it can lead to increased levels of dopamine, which is associated with improved mood and decreased stress levels.
Advantages and Limitations for Lab Experiments
(S)-IBPA-HCl has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, it is a chiral compound, which makes it useful for enantiomeric separations. One limitation is that it can be toxic in large doses, so it must be handled with caution.
Future Directions
There are several potential future directions for the use of (S)-IBPA-HCl. One potential direction is to use it in drug development, as it can be used to study the effects of chiral compounds on biological systems. Additionally, it can be used to develop new analytical techniques, as it can be used to detect and quantify other compounds in a sample. Finally, it can be used to study the effects of acetylcholine on the body, as it can lead to increased levels of the neurotransmitter.
properties
IUPAC Name |
(2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTFYFSQQIYZNP-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661606 | |
Record name | 2-[(4-Iodophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217613-78-9 | |
Record name | 2-[(4-Iodophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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